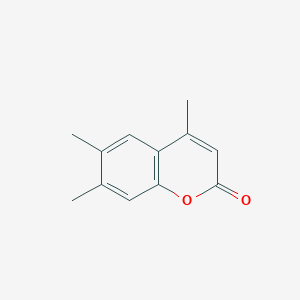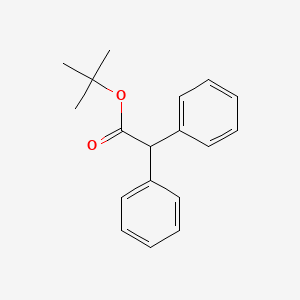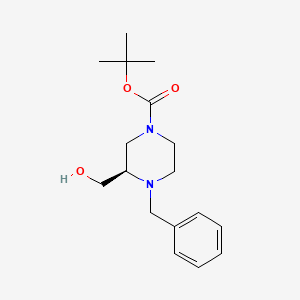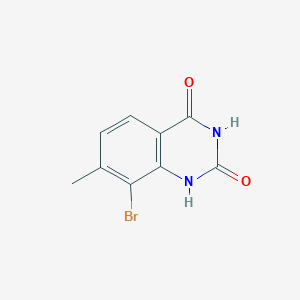
1-(Cycloheptylamino)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclohexylamine , belongs to the aliphatic amine class. It is a colorless liquid with a fishy odor and is miscible with water. Although samples are often colored due to contaminants, the pure compound is clear to yellowish .
Preparation Methods
There are two main routes for synthesizing cyclohexylamine:
-
Hydrogenation of Aniline: : The primary method involves the complete hydrogenation of aniline (C~6~H~5~NH~2~) using cobalt- or nickel-based catalysts:
C6H5NH2+3H2→C6H11NH2
-
Alkylation of Ammonia: : Another approach is the alkylation of ammonia using cyclohexanol:
C6H11OH+NH3→C6H11NH2+H2O
Chemical Reactions Analysis
Cyclohexylamine participates in various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: It can be oxidized to form cyclohexylamine oxide.
Reduction: Reduction with hydrogen yields cyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions.
Major products formed from these reactions include cyclohexylamine derivatives and substituted cyclohexylamines.
Scientific Research Applications
Cyclohexylamine finds applications in several fields:
Pharmaceuticals: It serves as a building block for mucolytics, analgesics, and bronchodilators.
Corrosion Inhibition: Cyclohexylamine acts as an effective corrosion inhibitor.
Vulcanization Accelerators: It is a precursor to sulfenamide-based reagents used in rubber vulcanization.
Printing Ink Industry: Used as a flushing aid.
Mechanism of Action
The exact mechanism by which cyclohexylamine exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its function (e.g., corrosion inhibition or drug activity).
Comparison with Similar Compounds
While cyclohexylamine is unique in its structure, similar compounds include other aliphatic amines like cyclopentylamine and cycloheptylamine.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(cycloheptylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2,13)9-12-10-7-5-3-4-6-8-10/h10,12-13H,3-9H2,1-2H3 |
InChI Key |
HFEZXDDFGPQTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)
![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)



![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)





![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
